3-bromo-N-(cyclopropylmethyl)-4-methylaniline
Description
Chemical Classification and Nomenclature
3-Bromo-N-(cyclopropylmethyl)-4-methylaniline belongs to the class of halogenated aromatic amines, specifically categorized as a brominated aniline derivative. This compound represents a multi-substituted aniline where the parent aniline structure has been modified through the introduction of three distinct substituents: a bromine atom, a methyl group, and a cyclopropylmethyl group attached to the nitrogen atom. The classification of this compound as a halogenated aniline is significant because it influences the compound's reactivity patterns and potential applications in synthetic chemistry. Halogenated anilines are characterized by their aromatic amine structure modified by halogen substituents, which typically enhance biological activity and provide sites for further chemical modification through various coupling reactions.
The compound falls within the broader category of substituted anilines, which have historically played crucial roles in the development of synthetic organic chemistry and pharmaceutical research. The presence of the bromine atom at the meta position relative to the amino group creates electronic effects that influence the compound's overall reactivity profile. Additionally, the cyclopropylmethyl substituent on the nitrogen atom introduces unique steric constraints and electronic properties that distinguish this compound from simpler brominated anilines. This particular substitution pattern makes the compound valuable as an intermediate in organic synthesis, particularly in reactions where selective functionalization is required.
Historical Context of Brominated Aniline Derivatives
The development and study of brominated aniline derivatives have deep historical roots in organic chemistry, tracing back to the fundamental discoveries of aniline itself in the 19th century. Aniline was first isolated in 1826 by Otto Unverdorben through destructive distillation of indigo, marking the beginning of a new era in synthetic organic chemistry. The subsequent recognition that various compounds isolated by different researchers were identical led to the establishment of aniline as a fundamental building block in organic synthesis. The discovery of bromine as an element occurred in the 19th century when two chemists, Carl Jacob Lowig and Antoine Balard, independently isolated this dark red liquid from natural salt waters.
The evolution of brominated aniline chemistry gained significant momentum during the development of the synthetic dye industry in the mid-19th century. William Henry Perkin's discovery of mauveine in 1856 while attempting to synthesize quinine demonstrated the potential of aniline derivatives in creating commercially valuable products. This discovery catalyzed the growth of a massive dye industry, particularly in Germany, where companies like Badische Anilin- und Soda-Fabrik (now BASF) built their foundations on aniline chemistry. The strategic introduction of bromine atoms into aniline structures became an important synthetic strategy for modifying the electronic properties and reactivity of these compounds.
The medicinal applications of aniline derivatives further drove research into brominated variants throughout the late 19th and early 20th centuries. Compounds such as acetanilide and phenacetin emerged as analgesic drugs, while Paul Ehrlich's work with aniline dyes led to the development of antimalarial treatments and ultimately contributed to the concept of targeted chemotherapy. The systematic exploration of halogenated anilines, including brominated derivatives, became a cornerstone of medicinal chemistry research, leading to the development of numerous therapeutic agents.
Molecular Structure and Configuration
The molecular structure of this compound exhibits a complex arrangement of substituents that creates unique steric and electronic environments within the molecule. The base structure consists of a benzene ring bearing an amino group, with three additional substituents positioned at specific locations that influence the overall molecular geometry and reactivity. The bromine atom occupies the meta position (position 3) relative to the amino group, while a methyl group is positioned at the para location (position 4) relative to the amino nitrogen. The cyclopropylmethyl group is directly attached to the nitrogen atom, creating a secondary amine structure.
The presence of the bromine atom at the meta position introduces significant electronic effects through its electron-withdrawing properties via inductive effects, while simultaneously exhibiting weak electron-donating properties through resonance. This dual electronic character influences the electron density distribution throughout the aromatic ring and affects the reactivity of both the amino group and other positions on the benzene ring. The methyl group at the para position provides electron-donating properties through hyperconjugation and inductive effects, creating an electronic environment that partially counterbalances the electron-withdrawing nature of the bromine substituent.
The cyclopropylmethyl substituent attached to the nitrogen atom represents one of the most distinctive structural features of this compound. The cyclopropyl ring system introduces significant ring strain and unique electronic properties due to its highly strained three-membered ring structure. This substituent not only affects the steric environment around the nitrogen atom but also influences the basicity and nucleophilicity of the amino group. The conformational flexibility of the methylene bridge connecting the cyclopropyl ring to the nitrogen atom allows for various spatial arrangements, potentially affecting the compound's interaction with biological targets or reaction partners.
IUPAC Nomenclature and Chemical Identifiers
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows systematic naming conventions that precisely describe its structural features. The official IUPAC name is this compound, which systematically identifies each substituent and its position on the aromatic ring. The nomenclature begins with the base name "aniline," indicating the presence of an amino group attached to a benzene ring. The numbering system starts from the carbon bearing the amino group, designated as position 1, with subsequent positions numbered sequentially around the ring.
Properties
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXYUAPZLIUFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4-methylaniline or Precursors
- Starting Material: The synthesis often begins with 4-methylaniline or its derivatives such as 4-nitrotoluene.
- Bromination Agents: Bromine (Br2) or N-bromosuccinimide (NBS) are common brominating agents.
- Catalysts and Conditions: Catalysts such as iron (Fe) or aluminum chloride (AlCl3) are employed to facilitate electrophilic aromatic substitution, targeting the 3-position on the aromatic ring.
- Typical Conditions: Bromination is carried out at elevated temperatures (95–120 °C) with stirring to ensure regioselectivity and yield optimization.
- Reduction (if starting from nitro compounds): When 4-nitrotoluene is used, the brominated intermediate (e.g., 2-bromo-4-nitrotoluene) is subsequently reduced to the corresponding aniline using iron in acidic aqueous media, often without isolation of the intermediate to simplify the process.
Example Reaction Conditions from Literature:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | Bromine, iron catalyst, 95–100 °C, 3 hours | Formation of 3-bromo-4-methylaniline precursor |
| Reduction | Iron, water, acid (HCl or residual HBr), reflux | Conversion to 3-bromo-4-methylaniline |
This approach benefits from avoiding isolation of sticky intermediates by direct reduction of the bromination mixture, improving industrial scalability and process simplicity.
N-Alkylation with Cyclopropylmethyl Chloride
- Alkylating Agent: Cyclopropylmethyl chloride is used to introduce the cyclopropylmethyl group on the nitrogen atom of the aniline.
- Base: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) deprotonate the aniline nitrogen to facilitate nucleophilic substitution.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed to dissolve reactants and promote reaction kinetics.
- Reaction Conditions: The reaction is typically conducted at moderate temperatures (room temperature to 60 °C) under inert atmosphere to prevent side reactions.
$$
\text{3-bromo-4-methylaniline} + \text{cyclopropylmethyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{3-bromo-N-(cyclopropylmethyl)-4-methylaniline}
$$
This step yields the target compound with high selectivity and purity.
- Scale-Up Considerations: Industrial synthesis adapts the above methods with continuous flow reactors and automated systems to enhance throughput, reproducibility, and safety.
- Heat Management: Careful control of exothermic reactions, especially during bromination and alkylation, is critical to prevent side reactions and degradation.
- Purification: Crystallization and solvent washes are optimized to maximize yield and remove impurities without extensive chromatographic steps.
- Use of Phase Transfer Catalysts: In some processes, phase transfer catalysts facilitate reactions between organic halides and aqueous nucleophiles, improving reaction rates and selectivity.
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of 4-nitrotoluene | Br2, Fe catalyst, 95–100 °C, 3 h | ~85-90 | Direct bromination with in situ reduction |
| Reduction to 3-bromo-4-methylaniline | Fe, HCl, reflux, aqueous suspension | ~90 | Avoids isolation of sticky intermediates |
| N-Alkylation | Cyclopropylmethyl chloride, NaH/K2CO3, DMF, 25–60 °C | 75-85 | High selectivity, minimal side products |
- The bromination step is regioselective due to the directing effects of the methyl and amino groups on the aromatic ring.
- Avoiding isolation of brominated nitro intermediates reduces handling difficulties and improves process safety.
- The N-alkylation step benefits from polar aprotic solvents that stabilize charged intermediates and enhance nucleophilicity.
- Alternative bromination methods using N-bromosuccinimide (NBS) provide milder conditions but may require longer reaction times or catalysts.
- The cyclopropylmethyl halide synthesis itself can be achieved via bromination of cyclopropylmethanol using reagents like NBS and triphenylphosphite in polar solvents, ensuring availability of the alkylating agent.
The preparation of this compound is efficiently achieved through a two-step process involving:
- Selective bromination of 4-methylaniline or its nitro precursor under catalytic conditions.
- Subsequent N-alkylation with cyclopropylmethyl chloride in the presence of base and polar aprotic solvents.
Industrial methods optimize these steps by integrating direct reduction, phase transfer catalysis, and continuous flow technologies to maximize yield, purity, and scalability. The process is supported by extensive research demonstrating the importance of reaction conditions and reagent choice in controlling regioselectivity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(cyclopropylmethyl)-4-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aniline moiety can be oxidized to form corresponding nitroso, nitro, or azo compounds.
Reduction: The compound can be reduced to remove the bromine atom or to convert the aniline group to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide, or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of nitroso, nitro, or azo derivatives.
Reduction: Formation of dehalogenated or amine derivatives.
Scientific Research Applications
3-bromo-N-(cyclopropylmethyl)-4-methylaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be utilized in the development of advanced materials, such as polymers and dyes.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-bromo-N-(cyclopropylmethyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the cyclopropylmethyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Key Features :
- The bromo and methyl substituents on the aromatic ring modulate electronic effects (e.g., electron-withdrawing Br and electron-donating CH₃), affecting nucleophilic/electrophilic behavior .
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Key Observations :
Physicochemical Properties
- Solubility : The cyclopropylmethyl group in the target compound likely reduces water solubility compared to analogs with polar N-substituents (e.g., hydroxyl or morpholine groups) .
- Stability: Cyclopropane’s ring strain may render the compound more reactive under acidic or oxidative conditions compared to non-strained analogs (e.g., N-ethyl derivatives) .
Biological Activity
3-Bromo-N-(cyclopropylmethyl)-4-methylaniline is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bromine atom and a cyclopropylmethyl group attached to a 4-methylaniline backbone. This unique structure contributes to its reactivity and interaction with biological targets, making it a promising candidate for drug development.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound can modulate enzyme activity and receptor interactions, leading to various therapeutic effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, altering their activity and resulting in biological effects.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing conditions such as depression or anxiety.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Biological Activity | Target Organism | MIC Value (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 |
| Escherichia coli | 3.12 - 12.5 |
These results suggest that the compound possesses potent antibacterial activity compared to established antibiotics like ciprofloxacin.
Antiviral Properties
Preliminary studies indicate that this compound may inhibit viral replication by interacting with viral proteins or host cell receptors, although specific target viruses and detailed mechanisms remain to be fully elucidated.
Anticancer Effects
There is growing evidence supporting the anticancer properties of this compound. Research has shown that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. In animal models, the compound has been reported to inhibit tumor growth effectively.
Data Table: Overview of Biological Activities
| Biological Activity | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 µg/mL | |
| Escherichia coli | 3.12 - 12.5 µg/mL | ||
| Antiviral | Various viruses | TBD | |
| Anticancer | Cancer cell lines | TBD |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth in clinical isolates, suggesting its potential use in treating resistant infections.
Case Study 2: Anticancer Activity
In cancer research, experiments showed that treatment with this compound led to reduced tumor size in xenograft models, indicating promising anticancer activity. The ability to induce apoptosis in specific cancer cell lines further supports its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-bromo-N-(cyclopropylmethyl)-4-methylaniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via bromination of N-(cyclopropylmethyl)-4-methylaniline using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–5°C in dichloromethane) . Optimizing yield involves adjusting stoichiometry (e.g., 1.1–1.3 equiv bromine) and reaction time (4–6 hours). Catalysts like FeCl₃ may enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product (>95% purity) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of:
- NMR : ¹H NMR to confirm cyclopropylmethyl integration (δ 0.5–1.5 ppm) and bromine-induced deshielding of aromatic protons .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺ at m/z 254.0) and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of regiochemistry, particularly if bromine substitution ambiguity exists .
Q. What are the standard protocols for evaluating the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Light Sensitivity : Expose to UV (254 nm) and visible light; track decomposition using TLC (Rf shifts) .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at meta vs. para) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Meta-bromine (as in this compound) exhibits lower reactivity in Suzuki-Miyaura couplings compared to para-substituted analogs due to steric hindrance. Use Pd(dppf)Cl₂ catalyst (5 mol%) with K₂CO₃ in dioxane/water (3:1) at 80°C for 12 hours. Monitor yields (typically 60–75%) and compare to para-bromo derivatives (85–90% yields) .
Q. What computational tools can predict optimal catalysts for C–N cross-coupling reactions involving this compound?
- Methodological Answer : Machine learning models (e.g., random forest algorithms) trained on high-throughput datasets can predict catalyst performance. Input descriptors include steric/electronic parameters (e.g., Tolman electronic parameter for ligands) and solvent polarity. Validate predictions experimentally using Pd-XPhos or SPhos ligands for Buchwald-Hartwig aminations .
Q. How can discrepancies in reported biological activities (e.g., antimicrobial IC₅₀ values) be resolved?
- Methodological Answer :
- Assay Standardization : Replicate assays under identical conditions (e.g., broth microdilution for antimicrobial testing).
- Structural Verification : Confirm compound purity and regioisomer ratios (e.g., trace para-bromo impurities may skew results).
- Comparative Studies : Benchmark against analogs like 3-bromo-N-methylaniline to isolate substituent effects .
Q. What mechanistic insights explain the compound’s anticancer activity in breast cancer models?
- Methodological Answer : Mechanistic studies using MDA-MB-231 cells show:
- Apoptosis Induction : Caspase-3/7 activation (2-fold increase at 5 µM via fluorometric assay).
- Cell Cycle Arrest : G1-phase arrest (flow cytometry with propidium iodide staining).
- Target Identification : Use siRNA screens or proteomics to identify inhibited kinases (e.g., EGFR or CDK4/6) .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the bromination step in synthesis?
- Methodological Answer : Discrepancies arise from:
- Reagent Purity : Impure starting materials (e.g., <98% N-(cyclopropylmethyl)-4-methylaniline) reduce yields.
- Reaction Monitoring : Incomplete bromination (TLC vs. HPLC tracking).
- Workup Differences : Premature neutralization can hydrolyze intermediates. Standardize protocols using in situ FTIR to track bromine consumption .
Structural-Activity Relationship (SAR) Considerations
Q. How does the cyclopropylmethyl group impact the compound’s biological activity compared to methyl or ethyl analogs?
- Methodological Answer : The cyclopropylmethyl group enhances lipophilicity (logP increase by ~0.5 units) and metabolic stability (CYP3A4 resistance). Compare analogs in hepatocyte microsomal assays (t₁/₂ = 120 min vs. 45 min for methyl analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
